6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Description
6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS: 19181-77-2) is a quinazoline derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Its structure features a methoxy group at position 6, a carboxylic acid at position 8, and a ketone at position 4 within the partially saturated quinazoline ring. This compound is stored under dry, room-temperature conditions and is typically used in industrial or pharmaceutical research contexts .
Properties
IUPAC Name |
6-methoxy-4-oxo-3H-quinazoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUBVRZBSPZYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives are being explored for their ability to modulate biological pathways.
Medicine: In the medical field, quinazoline derivatives are investigated for their therapeutic properties. They have been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are incorporated into various formulations to enhance their efficacy.
Mechanism of Action
The mechanism by which 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula.
Key Observations:
- Positional Isomerism : The 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid () shares the same molecular formula as the target compound but differs in substituent positions, likely altering electronic properties and hydrogen-bonding capacity.
- Heterocycle Differences : The benzoxazine derivative () replaces one nitrogen in the quinazoline core with oxygen, reducing aromatic nitrogen content and modifying solubility and target selectivity.
Biological Activity
6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₈N₂O₃
- Molecular Weight: 190.16 g/mol
This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the activity of RAF dimer, which is significant in overcoming resistance mechanisms associated with existing RAF inhibitors. This inhibition leads to reduced abnormal activation of the ERK pathway, making it a candidate for treating tumors with RAS or RAF mutations .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains. For instance, it has been reported to have minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 2.33 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that its ability to interact with specific protein targets involved in cell signaling pathways contributes to its antitumor and antimicrobial effects .
Case Study 1: Antitumor Efficacy
In a recent study, the compound was administered to tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. This suggests that this compound may serve as a promising therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that it effectively inhibited bacterial growth at low concentrations, indicating its potential use as an antimicrobial agent in clinical settings.
Q & A
Q. What are the common synthetic routes for preparing 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization, ester hydrolysis, and functional group modifications. For example:
- Ester Hydrolysis : A methyl ester intermediate (e.g., methyl 6-substituted quinazoline carboxylate) can be hydrolyzed using aqueous NaOH in ethanol/water mixtures to yield the carboxylic acid derivative .
- Substitution Reactions : Methoxy and oxo groups may be introduced via nucleophilic substitution or oxidation steps. Evidence from fluoroquinolone synthesis (e.g., Scheme 1 in ) suggests using reagents like SOCl₂ for chlorination and K₂CO₃ for alkoxy group introduction .
- Purification : Recrystallization or column chromatography is often employed to isolate the final product.
Q. How can the purity and structural integrity of this compound be validated?
Methodological validation includes:
- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, carboxylic acid at C8) and hydrogen bonding patterns in the dihydroquinazoline core .
- Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization) .
- X-ray Crystallography : For definitive confirmation of stereochemistry and molecular packing, as demonstrated in structurally related quinazoline derivatives .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
While direct solubility data for this compound is limited, analogous quinazoline-carboxylic acids exhibit:
- Polar Solvents : Moderate solubility in DMSO or DMF due to the carboxylic acid group.
- Aqueous Buffers : Limited solubility at neutral pH but improved solubility in alkaline conditions (pH > 9) via deprotonation .
- Organic Solvents : Low solubility in ethanol or methanol unless derivatized as esters .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) influence the biological activity of this compound?
Evidence from SAR studies on quinazoline derivatives reveals:
- Methoxy Group Impact : The 6-methoxy group enhances lipophilicity, potentially improving membrane permeability in antimicrobial or anticancer assays .
- Carboxylic Acid Role : The 8-carboxylic acid moiety is critical for hydrogen-bond interactions with biological targets, as seen in fluoroquinolones targeting DNA gyrase .
- Chlorination Effects : Substitution at C2 or C6 with chlorine can alter reactivity and bioactivity, as observed in analogs like 6-chloro-4-phenyldihydroquinazoline-2-carboxylic acid .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal Stability : Stable at room temperature but may decompose above 200°C. Avoid prolonged heating during synthesis .
- pH Sensitivity : The carboxylic acid group is prone to esterification under acidic conditions (e.g., HCl/MeOH) .
- Light Sensitivity : Quinazoline derivatives with conjugated systems may degrade under UV light; store in amber vials .
Q. How can researchers address contradictions in reported solubility or reactivity data for this compound?
- Method Standardization : Variations in solvent purity, temperature, or pH during solubility tests can lead to discrepancies. Use buffered solutions (e.g., PBS) for consistency .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., methyl 4-hydroxy-6-methylquinazoline-8-carboxylate) to identify trends in substituent effects .
Q. What strategies are recommended for studying this compound's interaction with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use computational models to predict binding modes with targets like topoisomerases, leveraging the oxo and carboxylic acid groups as key interaction sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- In Vitro Assays : Test against gram-positive/negative bacterial strains to evaluate potential as a fluoroquinolone analog .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?
Q. How can researchers mitigate hazards during handling and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
